molecular formula C23H20N2O3S B2481914 N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide CAS No. 1251553-32-8

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide

Cat. No.: B2481914
CAS No.: 1251553-32-8
M. Wt: 404.48
InChI Key: XTMXCCCWXDNBSQ-UHFFFAOYSA-N
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Description

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide typically involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with N-phenylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as sulfuric acid and methanol, at controlled temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

Uniqueness

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-18-22(24-23(28-18)19-11-5-2-6-12-19)17-25(20-13-7-3-8-14-20)29(26,27)21-15-9-4-10-16-21/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMXCCCWXDNBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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